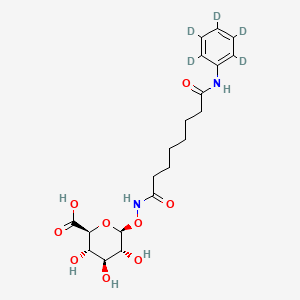
Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide: is a deuterium-labeled metabolite of Suberoylanilide Hydroxamic Acid. It is primarily used for research purposes and is not intended for diagnostic or therapeutic use . The compound has a molecular formula of C20H23D5N2O9 and a molecular weight of 445.48 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide involves the incorporation of deuterium into Suberoylanilide Hydroxamic Acid. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that introduce the deuterium label into the molecule .
Industrial Production Methods: Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions: Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride .
Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the conditions used. For instance, oxidation reactions may result in the formation of oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the molecule .
Scientific Research Applications
Chemistry: In chemistry, Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide is used as a stable isotope-labeled compound for various analytical and research purposes. It helps in the study of metabolic pathways and the identification of metabolites .
Biology: In biological research, the compound is used to investigate the metabolic processes involving Suberoylanilide Hydroxamic Acid. It serves as a tool for studying the pharmacokinetics and pharmacodynamics of related compounds .
Medicine: While not intended for therapeutic use, this compound is used in preclinical studies to understand the potential medical applications of Suberoylanilide Hydroxamic Acid and its derivatives .
Industry: In the industrial sector, the compound is used in the development and testing of new chemical processes and products. It serves as a reference standard in quality control and analytical testing .
Mechanism of Action
Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide exerts its effects by inhibiting histone deacetylases (HDACs). This inhibition leads to the accumulation of acetylated histones, resulting in changes in gene expression. The compound acts as a chelator for zinc ions found in the active site of HDACs, thereby blocking their activity . This mechanism is similar to that of Suberoylanilide Hydroxamic Acid, which is known to modulate neuroplasticity and other cellular processes .
Comparison with Similar Compounds
- Suberoylanilide Hydroxamic Acid (Vorinostat)
- Suberoylanilide Hydroxamic Acid Beta-D-Glucuronide (unlabeled)
- Other HDAC inhibitors such as Trichostatin A and Panobinostat
Uniqueness: Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and analytical applications. The deuterium label allows for the precise tracking of the compound in biological systems, providing valuable insights into its metabolic fate and interactions .
Properties
Molecular Formula |
C20H28N2O9 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[8-oxo-8-(2,3,4,5,6-pentadeuterioanilino)octanoyl]amino]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H28N2O9/c23-13(21-12-8-4-3-5-9-12)10-6-1-2-7-11-14(24)22-31-20-17(27)15(25)16(26)18(30-20)19(28)29/h3-5,8-9,15-18,20,25-27H,1-2,6-7,10-11H2,(H,21,23)(H,22,24)(H,28,29)/t15-,16-,17+,18-,20-/m0/s1/i3D,4D,5D,8D,9D |
InChI Key |
AGXZHORDQQELAH-QLOQXHLUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)NO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NOC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



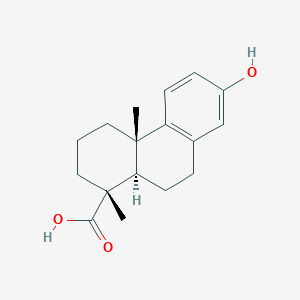
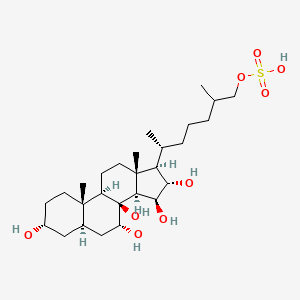
![1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4](/img/structure/B12417033.png)
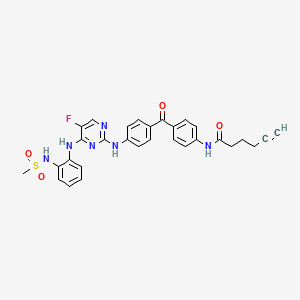
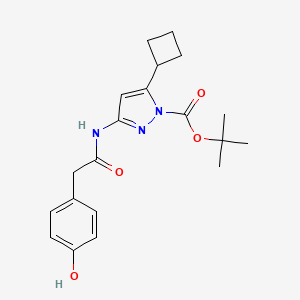
![4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12417051.png)

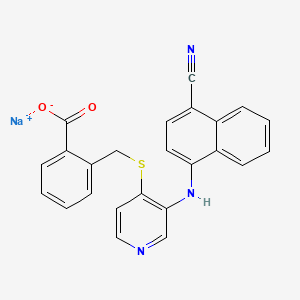
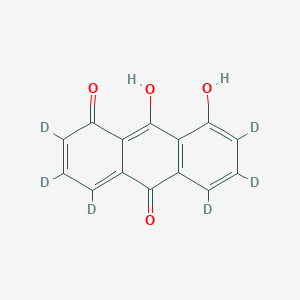
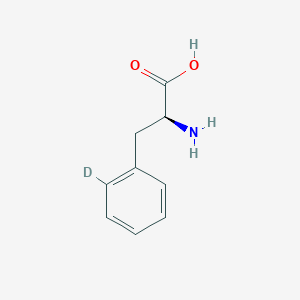
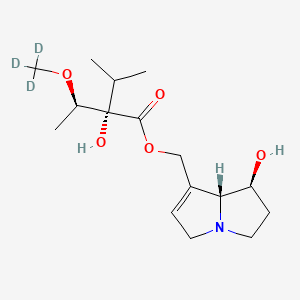
![(6R,11R,13R,14S,15S,16R,19E,23S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B12417083.png)

